2H-1-Benzopyran-2,3-dicarboxylic acid, 6-methoxy-, dimethyl ester
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Overview
Description
2H-1-Benzopyran-2,3-dicarboxylic acid, 6-methoxy-, dimethyl ester is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by the presence of a methoxy group at the 6th position and dimethyl ester groups at the 2nd and 3rd positions of the benzopyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2,3-dicarboxylic acid, 6-methoxy-, dimethyl ester can be achieved through various synthetic routes. One common method involves the reaction of 6-methoxy-2H-1-benzopyran-2,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of microwave irradiation has also been explored to enhance reaction rates and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2,3-dicarboxylic acid, 6-methoxy-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted benzopyran derivatives.
Scientific Research Applications
2H-1-Benzopyran-2,3-dicarboxylic acid, 6-methoxy-, dimethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2,3-dicarboxylic acid, 6-methoxy-, dimethyl ester involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one: Known for its anticoagulant properties.
6-Methoxy-2H-1-benzopyran-2-one: Exhibits antioxidant activity.
2H-1-Benzopyran-3-carboxylic acid: Studied for its anti-inflammatory effects.
Uniqueness
2H-1-Benzopyran-2,3-dicarboxylic acid, 6-methoxy-, dimethyl ester is unique due to the presence of both methoxy and dimethyl ester groups, which confer distinct chemical and biological properties
Properties
CAS No. |
597554-99-9 |
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Molecular Formula |
C14H14O6 |
Molecular Weight |
278.26 g/mol |
IUPAC Name |
dimethyl 6-methoxy-2H-chromene-2,3-dicarboxylate |
InChI |
InChI=1S/C14H14O6/c1-17-9-4-5-11-8(6-9)7-10(13(15)18-2)12(20-11)14(16)19-3/h4-7,12H,1-3H3 |
InChI Key |
AUJORKYGVRIBFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(C(=C2)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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